2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile
Overview
Description
“2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile” is a chemical compound with the CAS Number: 175135-47-4. It has a molecular weight of 253.3 and its IUPAC name is {4-[(4-methoxybenzyl)oxy]phenyl}acetonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 424.5±30.0 °C and a predicted density of 1.129±0.06 g/cm3 . It is soluble in DMF and DMSO .Scientific Research Applications
Zirconium(IV) Chloride in Organic Synthesis
Zirconium(IV) chloride has been identified as an effective catalyst for the selective cleavage of p-methoxybenzyl (PMB) ethers and esters in acetonitrile. This method is notable for its fast reaction times and compatibility with a range of acid/base-sensitive protecting groups across various substrates such as carbohydrates, terpenes, and amino acids, resulting in good to high yields. This application showcases the potential for using 2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile in the synthesis and deprotection of sensitive molecules (G. Sharma, C. G. Reddy, P. Krishna, 2003).
Advanced Photolysis Techniques
The study of aryl enol radical cations through laser flash photolysis of 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile under acidic conditions has facilitated the detection of these enol radical cations. This research provides valuable insights into the reactivity and stability of radical cations in organic synthesis, offering a pathway to exploring novel reaction mechanisms and kinetics (N. P. Schepp, 2004).
Electrosynthesis Applications
Electrolysis of various benzyl compounds in acetonitrile has led to the synthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, highlighting a paired electrosynthesis approach. This method underscores the utility of acetonitrile as a solvent in facilitating electrochemical reactions, which could be applied to the synthesis or modification of 2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile derivatives (B. Batanero, F. Barba, Avelino Martín, 2002).
Protective Group Strategies in Carbohydrate Chemistry
The regioselective reductive ring-opening of 4-methoxybenzylidene acetals of hexopyranosides, using sodium cyanoborohydride–trifluoroacetic acid in NN′-dimethylformamide or trimethylsilyl chloride in acetonitrile, provides access to novel protecting-group strategies. This research highlights the role of methoxybenzyl derivatives in the selective protection and deprotection of sugars, which is essential for the synthesis of complex carbohydrates and glycoconjugates (R. Johansson, B. Samuelsson, 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJLARVLKHYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379176 | |
Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Methoxybenzyl)oxy)phenyl)acetonitrile | |
CAS RN |
175135-47-4 | |
Record name | 4-[(4-Methoxyphenyl)methoxy]benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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